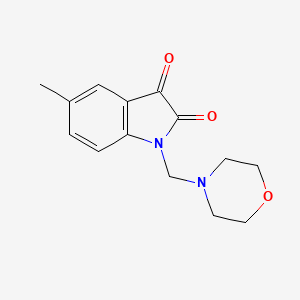
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione, also known as MMID, is a chemical compound with potential applications in scientific research. MMID is a derivative of thalidomide, a medication that was originally used as a sedative but was later withdrawn from the market due to its teratogenic effects. MMID has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis.
作用機序
The mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the modulation of cytokine production and the inhibition of angiogenesis. Cytokines are signaling molecules that play a key role in the immune response. Inhibition of angiogenesis is thought to be mediated by the downregulation of vascular endothelial growth factor (VEGF), a protein that promotes the formation of new blood vessels.
Biochemical and Physiological Effects
Studies have shown that 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione can modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). TNF-α is a pro-inflammatory cytokine that is involved in the immune response, while IL-6 is a cytokine that plays a role in the regulation of the immune system and inflammation. 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has also been shown to inhibit angiogenesis in vitro and in vivo.
実験室実験の利点と制限
One advantage of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione is that it is a relatively simple compound to synthesize. It also has potential applications in the study of immunology and cancer biology. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several potential future directions for the study of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione. One area of interest is the development of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential use of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione as a treatment for autoimmune diseases, such as rheumatoid arthritis. Additionally, further research is needed to fully understand the mechanism of action of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione and its potential applications in cancer therapy.
合成法
The synthesis of 5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione involves the reaction of thalidomide with 4-morpholinylmethylamine and methyl iodide. The resulting product is a yellow solid that can be purified by recrystallization.
科学的研究の応用
5-methyl-1-(4-morpholinylmethyl)-1H-indole-2,3-dione has been studied for its potential as an immunomodulatory agent and for its ability to inhibit angiogenesis. Immunomodulatory agents are substances that can modify the immune response, either by enhancing or suppressing it. Inhibition of angiogenesis, the process by which new blood vessels are formed, is a promising approach for the treatment of cancer.
特性
IUPAC Name |
5-methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10-2-3-12-11(8-10)13(17)14(18)16(12)9-15-4-6-19-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPJNWKQMVBCLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(morpholin-4-ylmethyl)indole-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[amino(imino)methyl]amino}ethyl)-2-(4-oxo-3,4-dihydro-1-phthalazinyl)acetamide sulfate (2:1)](/img/structure/B5141751.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141754.png)
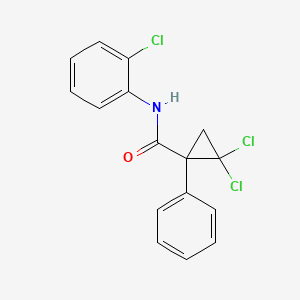
![1-phenyl-N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B5141766.png)
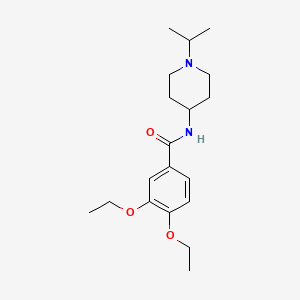
![1'-[(6-nitro-1,3-benzodioxol-5-yl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B5141777.png)
![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5141780.png)
![ethyl 2-[(3-oxo-3-phenyl-1-propen-1-yl)amino]benzoate](/img/structure/B5141792.png)
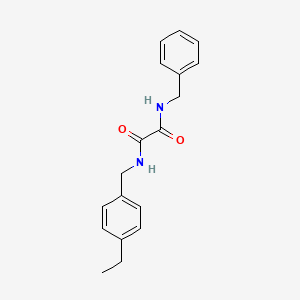
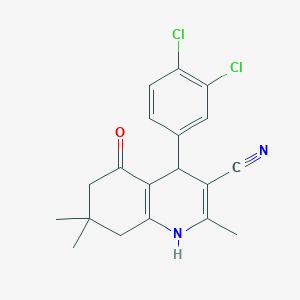
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![2-(3-ethoxy-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5141819.png)
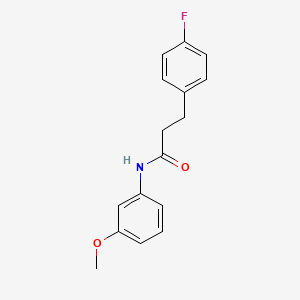
![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)